1,3-Diazaspiro[4.4]nonane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.1665 .
Molecular Structure Analysis
The molecular structure of 1,3-Diazaspiro[4.4]nonane-2,4-dione consists of a spirocyclic lactam that contains a nitrogen atom . The IUPAC Standard InChI is InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2, (H2,8,9,10,11) .Physical And Chemical Properties Analysis
1,3-Diazaspiro[4.4]nonane-2,4-dione has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 37.9±0.4 cm3, and it has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a polar surface area of 58 Å2 and a molar volume of 117.3±5.0 cm3 .Scientific Research Applications
Anticonvulsant Agent Research
1,3-Diazaspiro[4.4]nonane-2,4-dione and its derivatives are studied for their potential as anticonvulsant agents. A study explored the structure-property relationship of these compounds, revealing their comparable lipophilicities to standard anticonvulsant drugs like Phenytoin, suggesting their potential in anticonvulsant applications (Lazić et al., 2017).
Chemical Synthesis and Structural Analysis
Research has been conducted on the efficient synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione derivatives, which is essential for its application in various fields. Studies include the development of cascade processes for synthesizing derivatives (Nazarian & Forsyth, 2021), and improved synthesis methods for better yield and efficiency (Ji Zhiqin, 2004).
Crystal Structure Prediction and Analysis
Crystal structure prediction and analysis are crucial for understanding the properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione derivatives. Research in this area includes studies on the prediction and determination of crystal structures of certain derivatives (Willer et al., 2012).
Pharmacological Research
There is ongoing research into the pharmacological properties of 1,3-Diazaspiro[4.4]nonane-2,4-dione derivatives. This includes their potential as muscarinic agonists, with implications in treating various neurological conditions (Ishihara et al., 1992). Additionally, studies on N-phenylamino derivatives of 1,3-Diazaspiro[4.4]nonane-1,3-dione have shown significant anticonvulsant properties, further highlighting its potential in medical applications (Kamiński et al., 2008).
properties
IUPAC Name |
1,3-diazaspiro[4.4]nonane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTFXYHJDZZDQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220183 | |
Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diazaspiro[4.4]nonane-2,4-dione | |
CAS RN |
699-51-4 | |
Record name | 1,3-Diazaspiro[4.4]nonane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 699-51-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3-Diazaspiro(4.4)nonane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diazaspiro[4.4]nonane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural basis for the potential anticonvulsant activity of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones?
A: While the provided abstract doesn't delve into the specific mechanism of action, it highlights that the study investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones as potential anticonvulsant agents []. This suggests that modifications to the benzyl substituent at the 3-position of the 1,3-diazaspiro[4.4]nonane-2,4-dione core structure influence the compound's interaction with its biological target and, consequently, its anticonvulsant activity. The study likely explored how different substituents impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn could affect its binding affinity, target selectivity, and pharmacological activity. Further research, including detailed mechanistic studies, would be needed to elucidate the precise mode of action and identify the specific biological targets involved in the observed anticonvulsant effects.
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